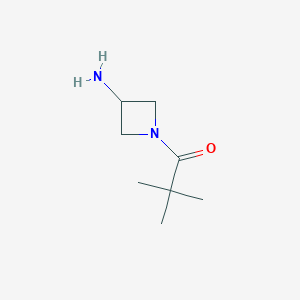![molecular formula C11H15FN2O B1469123 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-amine CAS No. 1339462-22-4](/img/structure/B1469123.png)
1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-amine
Descripción general
Descripción
1-(3-Fluoro-4-methoxyphenyl)methylazetidin-3-amine (FMPMA) is an azetidin-3-amine compound that has been studied for its potential applications in scientific research. It has a unique structure and properties that make it a promising candidate for various experiments in the laboratory.
Aplicaciones Científicas De Investigación
Applications in Drug Synthesis and Modification
Compounds with fluoro, methoxy, and amine groups are crucial in the synthesis of pharmaceuticals due to their influence on bioactivity, solubility, and stability of drug molecules. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of fluoro and bromo substituents in drug development processes (Qiu et al., 2009).
Role in Anticancer and Antimetastatic Compounds
Fluoro and methoxy groups are known for their effectiveness in modifying the structure-activity relationship of anticancer compounds. These modifications can enhance antimigration and antiproliferation activities, suggesting potential applications in designing new anticancer drugs with improved efficacy (Liew et al., 2020).
Development of Chemosensors
The presence of fluoro, methoxy, and amine functionalities is essential in the development of chemosensors. Such compounds are used for detecting metal ions, anions, and neutral molecules, demonstrating the versatility of these groups in creating sensitive and selective detection tools (Roy, 2021).
Synthesis of β-Amino Acid Derivatives
Cyclic β-amino acids, which are significant in drug research, involve the use of amine functionalities in their synthesis. The application of metathesis reactions in creating these compounds highlights the role of amine groups in accessing a wide range of molecular entities for medicinal chemistry (Kiss et al., 2018).
Environmental and Technological Applications
Amine-functionalized sorbents are critical for environmental applications, such as the removal of persistent organic pollutants from water. Research on amine-containing sorbents for PFAS removal illustrates the utility of amine functionalities in addressing environmental challenges (Ateia et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes . The specific targets and their roles would need further investigation through experimental studies.
Mode of Action
The mode of action of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-amine involves its interaction with its targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects. The exact nature of these interactions and changes would depend on the specific targets of the compound .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects . The specific pathways affected would depend on the compound’s targets and their roles within the cell .
Pharmacokinetics
These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action
Result of Action
The compound’s interaction with its targets would lead to changes in cellular processes, potentially resulting in observable effects . The specific effects would depend on the nature of the compound’s interaction with its targets .
Action Environment
The action, efficacy, and stability of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-amine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature
Propiedades
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-15-11-3-2-8(4-10(11)12)5-14-6-9(13)7-14/h2-4,9H,5-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHKTYDVLKEJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-({bicyclo[2.2.1]heptan-2-yl}methyl)cyclobutanamine](/img/structure/B1469057.png)


![3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469062.png)